(2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide
Description
(2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
8-methoxy-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-14-6-11-19-21(12-14)32-25(28-19)15-7-9-17(10-8-15)27-24-18(23(26)29)13-16-4-3-5-20(30-2)22(16)31-24/h3-13H,1-2H3,(H2,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZISESCZNCGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=C(O4)C(=CC=C5)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide involves several steps. One common synthetic route includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst . Industrial production methods often involve microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Scientific Research Applications
(2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It inhibits the activity of enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives like 2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide and 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate . Compared to these compounds, (2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide exhibits unique properties such as higher antimicrobial activity and better stability under various conditions .
Biological Activity
The compound (2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a derivative of the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃N₃O₂S
- Molecular Weight : Approximately 273.33 g/mol
The compound features a methoxy group at the 8-position and a carboxamide functional group at the 3-position of the chromene structure, along with a benzothiazole moiety that may enhance its biological activity.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study involving various derivatives showed inhibition of cancer cell viability in lines such as HCT116 and HeLa when treated with concentrations around 10 µM. The mechanism involves targeting the ATR kinase pathway, crucial for DNA damage response (DDR) regulation .
Antioxidant Properties
The compound has demonstrated potential as an antioxidant. In vitro assays using DPPH and hydroxyl radical scavenging methods indicated that it can mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
While some chromene derivatives have shown antimicrobial effects, studies specifically on this compound suggest limited activity against both gram-positive and gram-negative bacteria. However, its structural analogs have been reported to possess varying degrees of antimicrobial efficacy, indicating potential for further exploration in this area.
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound interacts with key kinases involved in cancer progression and survival.
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress.
- Modulation of Signaling Pathways : It may influence pathways related to apoptosis and inflammation.
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are recommended for preparing (2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the chromene core formation via cyclization of substituted salicylaldehydes or coumarin precursors. Subsequent steps include:
- Imino bond formation : Condensation of the chromene intermediate with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under reflux in ethanol or methanol with catalytic acetic acid .
- Carboxamide introduction : Coupling with activated carbonyl derivatives (e.g., CDI or HATU) in aprotic solvents like DMF or THF .
Optimization Tips : - Use HPLC or column chromatography for purification to achieve >95% purity .
- Monitor reaction progress via TLC or LC-MS to avoid over-substitution or byproduct formation .
Basic: How is structural characterization performed for this compound?
Answer:
Key analytical methods include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), imino proton (δ 8.5–9.0 ppm), and benzothiazole aromatic protons (δ 7.2–8.1 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the chromene and benzothiazole moieties .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the imino and carboxamide groups .
- IR Spectroscopy : Identify carbonyl (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
Advanced: How can contradictory biological activity data (e.g., anti-inflammatory vs. cytotoxicity) be resolved?
Answer:
Contradictions often arise from assay conditions or impurities. Mitigation strategies:
- Orthogonal assays : Compare results from enzyme inhibition (e.g., COX-2), cell viability (MTT assay), and in vivo inflammation models .
- Purity validation : Re-test batches with ≥98% purity (HPLC) to exclude confounding effects from synthesis byproducts .
- Dose-response analysis : Establish EC₅₀/IC₅₀ curves to differentiate therapeutic vs. toxic concentrations .
Advanced: What structure-activity relationship (SAR) strategies enhance bioactivity?
Answer:
Key modifications and their effects:
- Benzothiazole substitution :
- Chromene modifications :
- Methoxy position (C8) : Stabilizes π-π stacking with aromatic residues in protein targets .
- Z-configuration : Critical for maintaining planar geometry, enabling intercalation with DNA or enzyme active sites .
Methodology :
- Synthesize analogs with systematic substituent variations.
- Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Advanced: What computational approaches predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Screen against validated targets (e.g., EGFR, TNF-α) using crystal structures (PDB: 1M17, 2AZ5). Prioritize poses with hydrogen bonds to the carboxamide and π-stacking with benzothiazole .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore modeling (Phase) : Identify essential features (e.g., hydrogen bond acceptors at C3 carboxamide) .
Advanced: How is crystallographic data analyzed for structural validation?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane). Use SHELXL for refinement, ensuring R-factor < 0.05 .
- Key parameters :
Advanced: How do reaction conditions influence the compound’s mechanistic pathways?
Answer:
- Acid/Base catalysis :
- Acidic conditions : Promote imine formation via protonation of the amine, accelerating nucleophilic attack on the chromene carbonyl .
- Basic conditions : Risk saponification of the carboxamide; avoid pH > 9 .
- Solvent effects :
- Polar aprotic solvents (DMF) : Stabilize transition states in carboxamide coupling .
- Protic solvents (MeOH) : Favor reversible imine formation, requiring excess reagent for completion .
Advanced: What in vitro models best evaluate its therapeutic potential?
Answer:
- Cancer : NCI-60 cell line panel for broad cytotoxicity screening. Follow up with apoptosis assays (Annexin V/PI) and cell cycle analysis (flow cytometry) .
- Inflammation : LPS-induced RAW 264.7 macrophages, measuring NO production and IL-6/TNF-α secretion (ELISA) .
- Antimicrobial : MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
